2-(4-Butylphenoxy)-N'-[(E)-[4-(dimethylamino)phenyl]methylidene]acetohydrazide
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Overview
Description
2-(4-Butylphenoxy)-N’-[(E)-[4-(dimethylamino)phenyl]methylidene]acetohydrazide is a complex organic compound with a unique structure that combines a butylphenoxy group, a dimethylaminophenyl group, and an acetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Butylphenoxy)-N’-[(E)-[4-(dimethylamino)phenyl]methylidene]acetohydrazide typically involves a multi-step process. One common method starts with the preparation of 4-butylphenol, which is then reacted with chloroacetic acid to form 2-(4-butylphenoxy)acetic acid. This intermediate is then converted to its hydrazide form by reacting with hydrazine hydrate. The final step involves the condensation of the hydrazide with 4-(dimethylamino)benzaldehyde under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC), would be employed to monitor the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Butylphenoxy)-N’-[(E)-[4-(dimethylamino)phenyl]methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(4-Butylphenoxy)-N’-[(E)-[4-(dimethylamino)phenyl]methylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-Butylphenoxy)-N’-[(E)-[4-(dimethylamino)phenyl]methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its bioactive effects. For example, it may bind to and inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-(4-Butylphenoxy)acetic acid: A precursor in the synthesis of the target compound.
4-(Dimethylamino)benzaldehyde: Another precursor used in the final condensation step.
Acetohydrazide derivatives: Compounds with similar hydrazide moieties that may exhibit comparable bioactive properties.
Uniqueness
2-(4-Butylphenoxy)-N’-[(E)-[4-(dimethylamino)phenyl]methylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H27N3O2 |
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Molecular Weight |
353.5 g/mol |
IUPAC Name |
2-(4-butylphenoxy)-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C21H27N3O2/c1-4-5-6-17-9-13-20(14-10-17)26-16-21(25)23-22-15-18-7-11-19(12-8-18)24(2)3/h7-15H,4-6,16H2,1-3H3,(H,23,25)/b22-15+ |
InChI Key |
DYWYOOGPOWURDQ-PXLXIMEGSA-N |
Isomeric SMILES |
CCCCC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=C(C=C2)N(C)C |
Canonical SMILES |
CCCCC1=CC=C(C=C1)OCC(=O)NN=CC2=CC=C(C=C2)N(C)C |
Origin of Product |
United States |
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